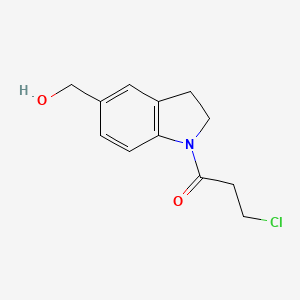![molecular formula C10H12N2O5 B1493257 4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2024316-52-5](/img/structure/B1493257.png)
4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
Descripción general
Descripción
The compound “4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid” is a complex organic molecule. It is related to the class of compounds known as pyrrole carboxylic acids . The IUPAC name for a similar compound is tert-butyl (3aR,6aS)-4,6-dioxohexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for a similar compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)13-4-6-7(5-13)9(15)12-8(6)14/h6-7H,4-5H2,1-3H3,(H,12,14,15)/t6-,7+ .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis of 4-oxo-2-butenoic Acids
Uguen et al. (2021) explored microwave-assisted synthesis of 4-oxo-2-butenoic acids, which serve as versatile intermediates for further derivatization. This study offers a method for synthesizing related compounds, which might be useful in the context of producing derivatives of the compound (Uguen et al., 2021).
Efficient Synthesis of a Heterobifunctional Coupling Agent
Reddy et al. (2005) described the synthesis of a complex heterobifunctional coupling agent, highlighting a strategy for constructing compounds with specific functionalities for chemoselective conjugation. This could be relevant for attaching functional groups to the core structure of interest (Reddy et al., 2005).
One-pot Synthesis of Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine Derivatives
Shipilovskikh and Rubtsov (2019) reported a one-pot cascade reaction for synthesizing thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are important for PARP inhibitors. This demonstrates the utility of complex reactions for generating biologically relevant compounds, possibly related to the synthesis or modification of the target compound (Shipilovskikh & Rubtsov, 2019).
Interaction of 3H-furan-2-ones and 4-oxobutanoic acids
Amalʼchieva et al. (2022) explored the interaction between 3H-furan-2-ones and 4-oxobutanoic acids, leading to the formation of complex structures. This study could provide insights into the reactivity of the core structure or related compounds (Amalʼchieva et al., 2022).
Novel Lipid Hydroperoxide-derived Cyclic Covalent Modification
Oe et al. (2003) identified novel cyclic structures formed from lipid hydroperoxide-derived compounds. Although not directly related, the methodologies and chemical reactivities discussed could be relevant for understanding the behavior of similar compounds in biological contexts (Oe et al., 2003).
Propiedades
IUPAC Name |
4-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-7(1-2-8(14)15)12-3-5-6(4-12)10(17)11-9(5)16/h5-6H,1-4H2,(H,14,15)(H,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTJXNLNBCUWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCC(=O)O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)



![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)



![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)
